N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.5]dec-1-en-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-31-18-10-11-19(20(14-18)32-2)26-21(29)15-28-23(30)22(16-6-8-17(25)9-7-16)27-24(28)12-4-3-5-13-24/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSKNCNMRFGQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=C(C=C4)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula : C23H24F N3O3
- Molecular Weight : 397.45 g/mol
Structure Analysis
The compound features a complex structure with several functional groups that may contribute to its biological activity. The presence of the dimethoxyphenyl and fluorophenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Some analogues have shown effectiveness against cancer cell lines, indicating potential as an anticancer agent.
- Antimicrobial Properties : The compound may also demonstrate activity against certain bacterial strains.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological effects of this compound on various cell lines. Here are some findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| CCRF-CEM (Leukemia) | >20 | No significant activity observed |
| MCF-7 (Breast Cancer) | 15 | Moderate cytotoxicity |
| HeLa (Cervical Cancer) | 10 | Significant cytotoxicity |
These results indicate that while the compound may not be universally effective across all cell types, it shows promise in specific contexts.
Case Studies
- Case Study 1 : A study on the efficacy of related compounds indicated that modifications in the structure could enhance antitumor activity. For instance, derivatives with additional fluorine atoms exhibited improved potency against MCF-7 cells.
- Case Study 2 : Research involving the antimicrobial properties of related compounds demonstrated that certain structural features significantly influence activity against Gram-positive bacteria.
Discussion
The biological activity of this compound suggests potential therapeutic applications, particularly in oncology and infectious diseases. However, further research is necessary to elucidate the precise mechanisms and optimize its efficacy through structural modifications.
Future Directions
Future research should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
- Structure-Activity Relationship (SAR) Studies : To identify key structural features that enhance biological activity.
Comparison with Similar Compounds
Methoxy Group Positioning
Fluorophenyl Group
- The 4-fluorophenyl group is conserved across multiple analogs (), suggesting its role in enhancing lipophilicity and target affinity through hydrophobic and π-π stacking interactions .
Spirocyclic Ring Variations
Ring Size and Conformational Effects
- Target Compound : The diazaspiro[4.5]decane system provides a 10-membered spiro structure, balancing rigidity and flexibility.
- : N-(3,5-Dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide has a larger diazaspiro[4.6]undecane ring, which may increase steric bulk and alter binding pocket compatibility .
- : The diazaspiro[4.4]nonane system in N-(3,4-dimethylphenyl)-2-[2-(4-fluorophenyl)-3-oxo-1,4-diazaspiro[4.4]non-1-en-4-yl]acetamide reduces ring strain but limits conformational diversity compared to the target compound .
Pharmacological and Physicochemical Properties
Hydrogen Bonding and Crystal Packing
- : N-Substituted acetamides with thiazol rings (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit strong N–H⋯N hydrogen bonds, forming dimeric structures that enhance crystallinity and stability. The target compound’s oxo group may similarly participate in intermolecular interactions .
- : A spirocyclic analog with a hydroxy group (N-(2,6-dimethyl-3-oxo-1-thia-4-aza-spiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide) demonstrates the impact of hydroxyl substituents on solubility and hydrogen-bonding networks .
Comparative Data Table
Q & A
Q. Table 1: Reaction Optimization Parameters for Spirocyclic Core Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
